Cas no 1803670-99-6 (3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile)

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features—a dichloropyridine core and a difluoromethyl substituent—enhance reactivity and bioavailability, making it a valuable intermediate for the development of active ingredients. The presence of the nitrile group further expands its versatility in nucleophilic substitution and cyclization reactions. This compound exhibits high chemical stability and selectivity, facilitating precise modifications in target molecules. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring controlled functionalization of heterocyclic frameworks.
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile structure
1803670-99-6 structure
Product name:3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
CAS No:1803670-99-6
MF:C8H4Cl2F2N2
MW:237.033566474915
CID:4850962

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
    • Inchi: 1S/C8H4Cl2F2N2/c9-6-4(8(11)12)3-14-5(1-2-13)7(6)10/h3,8H,1H2
    • InChI Key: RZXIDXRUPXKXAI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(CC#N)=NC=C1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 241
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36.7

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072585-1g
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
1803670-99-6 97%
1g
$1,534.70 2022-04-02
Alichem
A029072585-500mg
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
1803670-99-6 97%
500mg
$798.70 2022-04-02
Alichem
A029072585-250mg
3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile
1803670-99-6 97%
250mg
$499.20 2022-04-02

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile Related Literature

Additional information on 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile

Professional Introduction to 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1803670-99-6)

3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile, with the chemical formula C₇H₃Cl₂F₂N₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1803670-99-6, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural features of this pyridine derivative, particularly the presence of chloro and difluoromethyl substituents, make it a valuable building block for further functionalization and derivatization.

The compound's unique chemical profile enables its use in the development of novel therapeutic agents targeting a range of diseases. Recent advancements in medicinal chemistry have highlighted its role in designing small-molecule inhibitors for enzymatic pathways involved in cancer and inflammation. The pyridine-2-acetonitrile moiety provides a reactive site for further chemical modifications, allowing researchers to explore diverse pharmacophores.

In the realm of agrochemicals, 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile has been explored as a precursor for synthesizing potent herbicides and fungicides. The combination of chloro and difluoromethyl groups enhances the lipophilicity and binding affinity of the compound, making it an effective scaffold for developing crop protection agents. Current studies are focusing on optimizing its efficacy while minimizing environmental impact.

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are employed to introduce the desired substituents at specific positions. The use of palladium catalysts and transition metals has been particularly effective in achieving high yields and selectivity in these transformations.

Recent research has also delved into the computational modeling of 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile to better understand its interactions with biological targets. Molecular docking studies have revealed potential binding sites on enzymes and receptors relevant to therapeutic applications. These insights are being used to guide the design of next-generation drugs with improved pharmacokinetic properties.

The compound's stability under various conditions is another critical aspect that has been extensively studied. Thermal analysis techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) have been utilized to characterize its physical properties. These studies have provided valuable data for formulating stable pharmaceutical formulations and ensuring consistent quality in industrial applications.

In conclusion, 3,4-Dichloro-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1803670-99-6) represents a cornerstone in modern chemical synthesis, with far-reaching implications in pharmaceuticals and agrochemicals. Its structural versatility and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to global health challenges. As scientific understanding progresses, this compound is poised to play an even more prominent role in shaping the future of medicinal chemistry.

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